molecular formula C17H14N4O B11683734 2-methyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide

2-methyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11683734
M. Wt: 290.32 g/mol
InChI Key: QCPOHVCPXWWDGS-YBFXNURJSA-N
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Description

2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. It is characterized by the presence of a quinoline ring, a pyridine ring, and a hydrazide functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and purification of the product through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and pyridine derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid and pyridine-2-carboxylic acid derivatives.

    Reduction: 2-Methylquinoline-4-amine and pyridine-2-ylmethylamine derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline and pyridine rings can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-4-carbohydrazide: Lacks the pyridine ring, resulting in different biological activities.

    Pyridine-2-carbaldehyde: A simpler compound used as a precursor in the synthesis of the target compound.

    Quinoline-4-carbohydrazide: Similar structure but without the methyl and pyridine groups.

Uniqueness

2-Methyl-N’-[(E)-(pyridin-2-yl)methylidene]quinoline-4-carbohydrazide is unique due to the presence of both quinoline and pyridine rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these structural features makes it a versatile compound for various scientific applications.

Biological Activity

The compound 2-methyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide is a derivative of quinoline and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The chemical formula for this compound is C16H14N4C_{16}H_{14}N_4. Its structure features a quinoline core, a pyridine moiety, and a hydrazide functional group, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Below is a summary of findings related to the biological activity of similar compounds.

Antimicrobial Activity

A study assessing quinoline derivatives found that certain substituted quinolines demonstrated significant antimicrobial properties against various bacterial strains. For instance, N-cycloheptylquinoline-2-carboxamide showed higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid and pyrazinamide .

Antifungal Activity

In another investigation, quinoline-linked compounds exhibited notable fungicidal activities against plant pathogens such as Sclerotinia sclerotiorum. The study reported that some derivatives had inhibition rates significantly higher than established fungicides .

Anticancer Potential

Quinoline derivatives have been explored for their anticancer effects. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. For example, certain substituted quinolines were effective against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Inhibition of Photosynthetic Electron Transport

A series of substituted quinoline-2-carboxamides were synthesized and tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. The results indicated that specific substitutions on the quinoline ring could enhance inhibitory activity, suggesting a structure-activity relationship that could be leveraged in drug design .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of thirty-five substituted quinoline-2-carboxamides, several compounds exhibited high efficacy against mycobacterial species. Notably, N-cyclohexylquinoline-2-carboxamide displayed superior activity compared to traditional antibiotics, highlighting the therapeutic potential of these derivatives .

Data Tables

Compound NameStructure TypeActivity TypeIC50 Value (µM)Reference
N-cycloheptylquinoline-2-carboxamideQuinoline derivativeAntimycobacterial0.5
3-Cl-4-Cl substituted benzamideBenzamide with quinoline linkageAntifungal6.67
1-(2-naphthoyl)pyrrolidineNaphthalene derivativeAntimycobacterial1.0

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-methyl-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C17H14N4O/c1-12-10-15(14-7-2-3-8-16(14)20-12)17(22)21-19-11-13-6-4-5-9-18-13/h2-11H,1H3,(H,21,22)/b19-11+

InChI Key

QCPOHVCPXWWDGS-YBFXNURJSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=N3

solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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